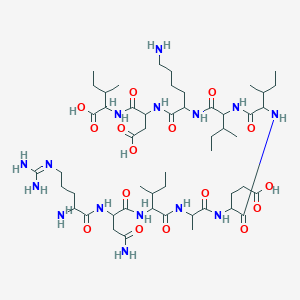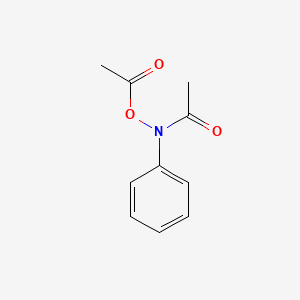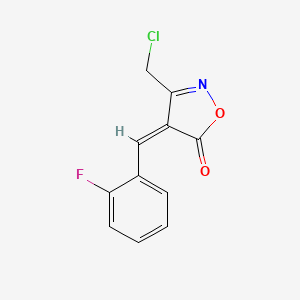
(E)-4-(but-2-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(but-2-en-1-yl)aniline: N-[(2E)-But-2-en-1-yl]aniline , is an organic compound with the following chemical structure:
C10H13N
It consists of a benzene ring (an aromatic six-membered carbon ring) attached to an aniline group (an amino group, -NH₂, bonded to a phenyl ring). The “E” in the name indicates the trans configuration of the double bond in the butenyl side chain.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of (E)-4-(but-2-en-1-yl)aniline. One common method involves the reaction of aniline with crotonaldehyde (2-butenal) under acidic conditions. The crotonaldehyde undergoes a nucleophilic addition to the aniline, resulting in the formation of the desired compound.
Industrial Production: In industry, this compound is produced on a larger scale using similar methods. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity:
(E)-4-(but-2-en-1-yl)aniline: participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding nitroso derivative.
Reduction: Reduction of the nitroso group yields the corresponding aniline.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., bromine, chlorine) or acylation reagents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Nitroso derivatives.
- Reduction: Aniline derivatives.
- Substitution: Substituted anilines.
Scientific Research Applications
(E)-4-(but-2-en-1-yl)aniline: finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: Used in the design of bioactive molecules.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The exact mechanism by which (E)-4-(but-2-en-1-yl)aniline exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets, influencing biological processes.
Comparison with Similar Compounds
(E)-4-(but-2-en-1-yl)aniline: stands out due to its unique combination of aniline and butenyl moieties. Similar compounds include other substituted anilines and aliphatic amines.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-[(E)-but-2-enyl]aniline |
InChI |
InChI=1S/C10H13N/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4,11H2,1H3/b3-2+ |
InChI Key |
PEVLUWIYRHNNTL-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1=CC=C(C=C1)N |
Canonical SMILES |
CC=CCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12106537.png)


![Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12106551.png)
![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)


![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)
![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)



